molecular formula C12H24N2O3 B12801524 Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- CAS No. 73912-89-7

Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)-

Katalognummer: B12801524
CAS-Nummer: 73912-89-7
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: ATZNPBOFDYDVCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is a compound that belongs to the class of amides It is characterized by the presence of a decanamide backbone with a hydroxyamino and oxoethyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- can be achieved through several methods. One common approach involves the reaction of decanoic acid with hydroxylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps such as crystallization or distillation to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxyamino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the oxoethyl group may participate in redox reactions, altering the chemical environment and affecting biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-isobutyl-decanamide
  • N-isobutyl-2E-decenamide
  • N-(2-hydroxyethyl)decanamide

Uniqueness

Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

73912-89-7

Molekularformel

C12H24N2O3

Molekulargewicht

244.33 g/mol

IUPAC-Name

N-[2-(hydroxyamino)-2-oxoethyl]decanamide

InChI

InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-8-9-11(15)13-10-12(16)14-17/h17H,2-10H2,1H3,(H,13,15)(H,14,16)

InChI-Schlüssel

ATZNPBOFDYDVCI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)NCC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.